2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
Description
Properties
CAS No. |
121282-17-5 |
|---|---|
Molecular Formula |
C45H64N14O11 |
Molecular Weight |
977.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
ZULOKZMJGSWWKA-PGVZYDAFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
Other CAS No. |
121282-17-5 |
sequence |
PLGLWAR |
Synonyms |
2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The peptide (C₄₅H₆₄N₁₄O₁₁, MW: 977.1 g/mol) features a proline residue modified with a Dnp group at its N-terminus, followed by a hexapeptide sequence (Leu-Gly-Leu-Trp-Ala-Arg). The Dnp group enhances stability during synthesis and enables spectrophotometric tracking via its distinct absorption profile. Its fluorogenic design allows MMP-mediated cleavage between the Dnp-prolyl and leucine residues, releasing a fluorescent signal for enzymatic activity assays.
Role of the Dnp Group
The Dnp group serves dual roles:
-
Protection : Shields reactive hydroxyl or amino groups during synthesis, preventing undesired side reactions.
-
Analytical Utility : Facilitates monitoring of coupling efficiency and deprotection steps via UV-Vis spectroscopy (λₘₐₓ ≈ 360 nm). Thiolytic cleavage with 2-mercaptoethanol quantitatively releases S-Dnp-2-mercaptoethanol, enabling precise quantification of free phenolic groups.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Resin Selection and Initial Loading
SPPS typically employs Wang or Rink amide resins for C-terminal amidation. For this peptide, the C-terminal argininamide is anchored via a Rink amide linker, ensuring high loading efficiency (∼0.8 mmol/g). The Dnp group is introduced at the proline residue using a pre-synthesized Dnp-Pro-OH building block.
Dnp-Protection of Proline
Dnp-Pro-OH is synthesized by reacting proline with 1-fluoro-2,4-dinitrobenzene (DNFB) in alkaline conditions (pH 8–9). The reaction proceeds via nucleophilic aromatic substitution, yielding Dnp-Pro-OH with >90% purity after recrystallization.
Reaction Scheme :
Sequential Peptide Assembly
The peptide chain is assembled using Fmoc/t-Bu chemistry under automated SPPS conditions:
-
Deprotection : Fmoc groups are removed with 20% piperidine in DMF (2 × 2.5 min).
-
Coupling : Amino acids (5 equiv) are activated with DIC/OxymaPure® (10/5 equiv) in DMF (2 × 30 min). Microwave-assisted coupling (50°C, 10 min) improves yields for sterically hindered residues like tryptophan.
-
Dnp-Pro Incorporation : Dnp-Pro-OH is coupled using benzotriazole esters (5 equiv, 16 h, DMF).
Critical Parameters :
-
Solvent : DMF ensures solubility of hydrophobic residues (e.g., Leu, Trp).
-
Racemization Control : Coupling at 0°C minimizes epimerization, critical for maintaining chiral integrity.
Solution-Phase Synthesis of Dnp-Containing Segments
Fragment Condensation Approach
For longer peptides, solution-phase synthesis of Dnp-Pro-Leu-Gly segments is employed to reduce aggregation on resin.
Dnp-Glycyl Chloride Intermediate
Dnp-Glycine is converted to its acid chloride using phosgene (1.5 equiv) in DCM:
The chloride reacts with Leu-OtBu in benzene/NaHCO₃, yielding Dnp-Gly-Leu-OtBu (67% yield, m.p. 233–234°C).
Challenges in Fragment Coupling
-
Solvent Compatibility : Benzene/water biphasic systems prevent hydrolysis of acid chlorides.
-
Byproduct Formation : Excess DNFB leads to di-Dnp byproducts, necessitating rigorous purification via silica gel chromatography.
Deprotection and Cleavage Protocols
Resin Cleavage
Post-assembly, the peptide-resin is treated with TFA/H₂O/TIPS (95:2.5:2.5) for 2 h, cleaving the peptide while retaining acid-labile Dnp groups.
Thiolytic Dnp Removal (Optional)
For applications requiring free proline, the Dnp group is cleaved with 2-mercaptoethanol (0.5 M, pH 8.5, 2 h):
The reaction is monitored at 360 nm, achieving >95% cleavage efficiency.
Analytical Validation and Quality Control
Spectrophotometric Assays
Chromatographic Profiling
HPLC Conditions :
-
Column: C18 (4.6 × 250 mm, 5 µm)
-
Gradient: 10–60% acetonitrile (0.1% TFA) over 30 min
Mass Spectrometry :
-
Discrepancy : Likely due to sodium adducts or isotopic peaks.
Comparative Analysis of Synthesis Methods
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Purity | >95% (HPLC) | 85–90% |
| Racemization Risk | Low (0.5–2%) | Moderate (3–5%) |
| Scale-Up Feasibility | Excellent (>1 g) | Limited (<500 mg) |
Challenges and Optimization Strategies
Aggregation During SPPS
The hydrophobic sequence (Leu-Gly-Leu-Trp) induces β-sheet formation, reducing coupling efficiency. Strategies include:
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The peptide bonds are cleaved by specific enzymes, resulting in smaller peptide fragments.
Common Reagents and Conditions
Hydrolysis: Enzymes such as collagenases, gelatinases, and stromelysins are commonly used to catalyze the hydrolysis of this compound.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving reagents like hydrogen peroxide or reducing agents such as dithiothreitol.
Major Products Formed
The major products formed from the hydrolysis of this compound are smaller peptide fragments, which can be analyzed to determine the activity and specificity of the enzymes involved.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model substrate to study the kinetics and mechanisms of enzyme-catalyzed reactions. It helps in understanding the catalytic efficiency and specificity of various proteolytic enzymes.
Biology
In biological research, 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is employed to investigate the role of collagenases and other proteases in physiological and pathological processes, such as tissue remodeling and cancer metastasis.
Medicine
The compound is used in medical research to develop diagnostic assays for diseases involving abnormal collagenase activity, such as rheumatoid arthritis and certain cancers. It aids in the identification of potential therapeutic targets and the screening of enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the development of enzyme-based products, including detergents and pharmaceuticals. Its role as a substrate in enzyme assays ensures the quality and efficacy of these products.
Mechanism of Action
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide exerts its effects by serving as a substrate for specific proteolytic enzymes. The enzymes recognize and bind to the peptide, catalyzing the hydrolysis of peptide bonds. This process results in the cleavage of the peptide into smaller fragments, which can be quantified to measure enzyme activity. The molecular targets include collagenases, gelatinases, and stromelysins, which play crucial roles in extracellular matrix degradation and tissue remodeling.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Peptide-Based Substrates
Compound 1 : β-Alanyl-Arg-Gly-Phe-Phe-Tyr-NH₂
- Molecular Formula : C₃₉H₅₄N₁₂O₈
- Molecular Weight : 850.92 g/mol
- Key Differences :
Compound 2 : D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂ (Disulfide Bridge: Cys²-Pen⁷)
- Molecular Formula : C₄₉H₆₈N₁₂O₁₀S₂
- Molecular Weight : 1105.27 g/mol
- Key Differences: Includes disulfide bonds for structural rigidity, enhancing receptor binding (e.g., somatostatin receptors). No nitroaromatic groups; instead, relies on aromatic residues for UV detection. Primarily used in endocrine research, contrasting with the MMP-specific activity of the target compound .
Compound 3 : N-(2,4-Dinitrophenyl)-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ (Variant from )
- Molecular Formula : C₄₅H₆₄N₁₄O₁₁ (identical to target compound)
- Key Differences: Incorporates an octanoyl chain linker, altering solubility and membrane permeability. Slight variations in amino acid stereochemistry (D-arginine vs. L-arginine) may affect protease specificity .
Functional Analogues in Fluorogenic Assays
Compound 4 : 4-Nitrobenzylamine ()
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- Key Differences: A small-molecule nitroaromatic compound lacking peptide backbone. Minimal structural complexity compared to the multi-residue peptide target .
Compound 5 : Compstatin ()
- Molecular Formula : C₇₃H₁₀₈N₂₄O₂₂S₂
- Molecular Weight : 1721.94 g/mol
- Key Differences: Cyclic peptide with disulfide bonds; inhibits complement protein C3. No fluorogenic groups; relies on conformational stability for activity. Demonstrates divergent therapeutic applications (immunology vs. cancer/metastasis research) .
Tabulated Comparison
| Property | Target Compound | β-Alanyl-Arg-Gly-Phe-Phe-Tyr-NH₂ | Compstatin |
|---|---|---|---|
| Molecular Weight | 977.08 g/mol | 850.92 g/mol | 1721.94 g/mol |
| Fluorogenic Group | DNP | None | None |
| Primary Application | MMP Substrate (FRET) | Serine Protease Substrate | Complement Inhibition |
| Key Residues | Pro-Leu-Gly-Leu-Trp | Arg-Gly-Phe-Phe-Tyr | Disulfide-stabilized loop |
| Hydrophobicity (LogP) | 5.94 | ~3.2 (estimated) | ~-2.1 (estimated) |
| References |
Biological Activity
Chemical Structure and Properties
DNP-PLGTLAR is a peptide compound characterized by a sequence of amino acids that includes proline, leucine, glycine, tryptophan, alanine, and arginine. The presence of the 2,4-dinitrophenyl group enhances its reactivity and may influence its interaction with biological targets.
DNP-PLGTLAR exhibits several biological activities that can be attributed to its unique structure:
- Antioxidant Activity : The dinitrophenyl group is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways : This compound may interact with various signaling pathways, influencing cell proliferation and apoptosis. For instance, it has been suggested that it could modulate the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
- Antimicrobial Effects : Preliminary studies indicate that DNP-PLGTLAR may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
In Vitro Studies
In vitro studies have demonstrated that DNP-PLGTLAR can inhibit the growth of certain cancer cell lines. For example:
- Cancer Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1 summarizes the inhibitory effects observed in these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of migration |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of DNP-PLGTLAR. Research has shown that administration of this compound in animal models leads to significant tumor reduction in xenograft models.
Case Study: Tumor Reduction in Mouse Models
A notable study involved administering DNP-PLGTLAR to mice with implanted HeLa tumors:
- Dosage : 10 mg/kg body weight
- Duration : 14 days
- Results : Tumor volume decreased by approximately 40% compared to control groups.
Safety and Toxicology
Safety assessments are essential for any therapeutic agent. Preliminary toxicological evaluations indicate that DNP-PLGTLAR has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.
Summary of Toxicity Studies
| Parameter | Result |
|---|---|
| Acute Toxicity | No significant adverse effects observed at doses up to 50 mg/kg |
| Chronic Toxicity | Ongoing studies; preliminary data suggest no organ toxicity |
Q & A
How is the structural identity of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide confirmed in synthetic batches?
Category : Basic Research
Methodological Answer :
Structural confirmation involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR are used to verify backbone connectivity and side-chain configurations. For example, the 2,4-dinitrophenyl (DNP) group’s aromatic protons appear as distinct downfield shifts (~8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (e.g., observed m/z vs. calculated [M+H]⁺ or [M+Na]⁺). Evidence from peptide synthesis workflows shows deviations >0.01 Da require revalidation .
- Circular Dichroism (CD) : Optional for secondary structure analysis in solution, particularly if the peptide exhibits α-helical or β-sheet tendencies in target binding regions.
What are the standard protocols for synthesizing this peptide derivative?
Category : Basic Research
Methodological Answer :
The compound is synthesized via Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu chemistry:
Resin Swelling : Rink amide MBHA resin is swollen in DMF.
Deprotection : 20% piperidine in DMF removes Fmoc groups iteratively.
Coupling : Amino acids (2 eq) are activated with HBTU/DIPEA (1.95/3 eq) in DMF. Coupling efficiency is monitored via Kaiser test .
DNP Modification : The N-terminal proline is functionalized with 2,4-dinitrophenyl groups using SNAr reactions under basic conditions (e.g., DIPEA in DCM) .
Cleavage : TFA/TIPS/H₂O (95:2.5:2.5) liberates the peptide from the resin. Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
How should researchers handle and store this compound to ensure stability?
Category : Basic Research
Methodological Answer :
- Storage : Lyophilized powder is stored at 2–8°C in airtight, light-protected containers to prevent DNP group photodegradation. Solutions are prepared in degassed buffers (e.g., PBS with 0.1% BSA) and used immediately .
- Stability Assessment : Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with LC-MS monitoring identify hydrolytic or oxidative degradation pathways .
How can synthesis conditions be optimized to improve yield and purity?
Category : Advanced Research
Methodological Answer :
Optimization strategies include:
- Coupling Reagents : Replace HBTU with PyBOP or Oxyma Pure for sterically hindered residues (e.g., tryptophan) to reduce racemization .
- Temperature Control : Microwave-assisted SPPS at 50°C enhances coupling efficiency for glycine-rich segments .
- Side-Chain Protection : Use trityl (Trt) for histidine and arginine to minimize side reactions during DNP conjugation .
- Real-Time Monitoring : In-line FTIR or LC-MS tracks intermediate formation, enabling rapid troubleshooting .
How can structural ambiguities in the peptide sequence (e.g., Leu vs. Ile) be resolved?
Category : Advanced Research
Methodological Answer :
- Amino Acid Analysis (AAA) : Acid hydrolysis (6M HCl, 110°C, 24h) followed by UPLC comparison against standards distinguishes Leu/Ile .
- Tandem MS (MS/MS) : Collision-induced dissociation (CID) fragments the peptide backbone, with Leu/Ile differentiated via unique neutral loss patterns (e.g., 113.084 Da for Leu) .
- Isotopic Labeling : Incorporate ¹³C-leucine during synthesis; isotopic shifts in NMR or MS confirm residue identity .
What computational approaches are used to model interactions between this compound and biological targets (e.g., metalloproteinases)?
Category : Advanced Research
Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to MMP active sites, focusing on DNP’s π-stacking with catalytic zinc .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns, explicit solvent) assess conformational stability of the peptide-target complex. Salt bridges between arginamide and Glu/Asp residues are critical for affinity .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models evaluate electron transfer in DNP-mediated fluorescence quenching .
How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be addressed?
Category : Advanced Research
Methodological Answer :
- Orthogonal Assays : Validate MMP inhibition using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) alongside colorimetric assays (e.g., gelatin zymography) .
- Dose-Response Curves : Use 8–12 concentration points with Hill slope analysis to confirm sigmoidal behavior. Outliers suggest assay interference (e.g., DNP absorbance at 280 nm) .
- Buffer Optimization : Test activity in varying ionic strengths (50–200 mM NaCl) and pH (6.0–8.0) to identify condition-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
